molecular formula C9H9NO3 B3365786 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid CAS No. 1260643-24-0

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid

Cat. No.: B3365786
CAS No.: 1260643-24-0
M. Wt: 179.17 g/mol
InChI Key: XJOVYLOTGICYMO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Chemical Biology and Material Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the fields of chemical biology and material science. Their ubiquity in nature is exemplified by their presence in essential biomolecules such as DNA, RNA, vitamins, and a vast array of natural products. This prevalence has inspired chemists to explore their synthetic analogues for a wide range of applications.

In chemical biology , heterocyclic motifs are integral to the design and discovery of therapeutic agents. Their three-dimensional structures and the presence of heteroatoms (like nitrogen, oxygen, and sulfur) allow for specific interactions with biological targets such as enzymes and receptors. This has led to the development of a multitude of drugs with heterocyclic cores for treating a wide spectrum of diseases.

In material science , the electronic and structural properties of heterocyclic compounds are harnessed to create novel materials. They are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialty polymers. The ability to tune the properties of these materials by modifying the heterocyclic structure makes them a versatile tool for materials scientists.

Overview of the Benzorasayanjournal.co.inorganic-chemistry.orgoxazine Ring System Architecture

The benzo rasayanjournal.co.inorganic-chemistry.orgoxazine (B8389632) ring system is a bicyclic heterocycle where a benzene (B151609) ring is fused to a 1,4-oxazine ring. The 1,4-oxazine ring is a six-membered heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The "3,4-dihydro-2H-" prefix in the name of the compound of interest indicates a saturation of the oxazine ring.

The architecture of the 3,4-dihydro-2H-benzo rasayanjournal.co.inorganic-chemistry.orgoxazine scaffold provides a rigid and defined three-dimensional structure. The fusion of the benzene and oxazine rings creates a planar aromatic portion and a non-planar, saturated heterocyclic portion. This combination of structural features is of great interest in medicinal chemistry as it allows for the presentation of various functional groups in specific spatial orientations, which can be crucial for binding to biological targets.

FeatureDescription
Ring System Bicyclic, consisting of a benzene ring fused to a 1,4-oxazine ring.
Heteroatoms One oxygen and one nitrogen atom in the 1,4-oxazine ring.
Saturation The "3,4-dihydro-2H-" designation indicates a saturated oxazine ring.
Conformation The saturated oxazine ring typically adopts a non-planar conformation, such as a chair or boat form.

Specific Academic Interest in 3,4-Dihydro-2H-benzorasayanjournal.co.inorganic-chemistry.orgoxazine-3-carboxylic Acid and its Analogues

While extensive research has been conducted on the broader class of benzoxazine (B1645224) derivatives, specific academic interest in 3,4-Dihydro-2H-benzo rasayanjournal.co.inorganic-chemistry.orgoxazine-3-carboxylic acid is more niche. However, the presence of the carboxylic acid functional group at the 3-position suggests its potential as a versatile synthetic intermediate. Carboxylic acids are readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the synthesis of a library of derivatives for biological screening.

The academic interest in analogues of this compound stems from the diverse biological activities reported for the 3,4-dihydro-2H-benzo rasayanjournal.co.inorganic-chemistry.orgoxazine scaffold. For instance, derivatives of this ring system have been investigated for their potential as serotonin (B10506) 5-HT6 receptor antagonists, which are of interest for the treatment of cognitive disorders. nih.gov The introduction of a carboxylic acid moiety, or its derivatives, at the 3-position could modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved therapeutic profiles.

Research on the closely related benzo-1,4-thiazine-3-carboxylic acid derivatives has highlighted the interest in incorporating a carboxylic acid function at the 3-position of such heterocyclic systems for potential medicinal applications. beilstein-journals.org This suggests a parallel academic curiosity for the oxazine counterpart.

Historical Development and Evolution of Research on Benzorasayanjournal.co.inorganic-chemistry.orgoxazine Derivatives

The historical development of research on benzoxazine derivatives has its roots in the broader exploration of heterocyclic chemistry. Early research focused on the fundamental synthesis and characterization of the benzoxazine ring system. Over time, with the advancement of synthetic methodologies and a deeper understanding of structure-activity relationships, the focus shifted towards the preparation of a diverse range of derivatives and the evaluation of their biological activities.

In recent decades, there has been a significant evolution in the synthetic approaches to 3,4-dihydro-2H-benzo rasayanjournal.co.inorganic-chemistry.orgoxazines. Modern synthetic methods, including palladium-catalyzed reactions and asymmetric synthesis, have enabled the efficient and stereoselective preparation of these compounds. organic-chemistry.org This has been crucial for exploring their potential in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity.

The evolution of research has also seen the application of computational methods, such as molecular modeling and docking studies, to guide the design of new benzoxazine derivatives with enhanced affinity and selectivity for specific biological targets. This interdisciplinary approach, combining synthetic chemistry, pharmacology, and computational science, continues to drive the research and development of novel compounds based on the benzo rasayanjournal.co.inorganic-chemistry.orgoxazine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7/h1-4,7,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVYLOTGICYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the 3,4 Dihydro 2h Benzo 1 2 Oxazine 3 Carboxylic Acid Moiety

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a key site for derivatization, enabling the synthesis of esters, amides, and alcohols, or its complete removal through decarboxylation.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for creating derivatives with modified solubility, polarity, and biological activity.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product. For example, refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid would yield the corresponding methyl ester.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. luxembourg-bio.com Common methods involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comresearchgate.net A wide array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (DCC), uronium/aminium salts such as HATU, and phosphonium salts. luxembourg-bio.com The activated carboxylic acid then readily reacts with a primary or secondary amine to form the desired amide. researchgate.netnih.gov This method is widely used in peptide synthesis and medicinal chemistry to link amino acid residues or append amine-containing moieties. researchgate.net

Table 1: Representative Esterification and Amidation Reactions
TransformationReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylate
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DMF, CH₂Cl₂)N-substituted 3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxamide

The reduction of the carboxylic acid group can lead to either primary alcohols or aldehydes, depending on the reducing agent and reaction strategy employed.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄). chemistrysteps.comlibretexts.org Potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for their conversion to primary alcohols. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction proceeds by nucleophilic attack of hydride ions on the carbonyl carbon. libretexts.org An intermediate aldehyde is formed but is immediately reduced further because aldehydes are more reactive than carboxylic acids towards LiAlH₄. chemistrysteps.comchemguide.co.uk Therefore, the reaction cannot be stopped at the aldehyde stage and proceeds to completion to yield the primary alcohol, (3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazin-3-yl)methanol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging to control. A common strategy involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an ester or an acid chloride. libretexts.orglibretexts.org This derivative can then be reduced to the aldehyde using a less reactive or sterically hindered hydride reagent that prevents over-reduction to the alcohol. chemistrysteps.com Reagents like diisobutylaluminum hydride (DIBAL-H) are effective for the reduction of esters to aldehydes, typically at low temperatures (e.g., -78 °C) to isolate the aldehyde product. chemistrysteps.comlibretexts.org Similarly, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Table 2: Reduction of the Carboxylic Acid Moiety
Desired ProductReagentStarting MaterialKey Considerations
Primary AlcoholLithium aluminum hydride (LiAlH₄)Carboxylic AcidStrong reducing agent required; reaction proceeds through an aldehyde intermediate. libretexts.orgchemguide.co.uk
AldehydeDiisobutylaluminum hydride (DIBAL-H)Ester derivativeRequires low temperature (-78 °C) to prevent over-reduction. chemistrysteps.comlibretexts.org
AldehydeLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Acid chloride derivativeMilder reducing agent allows for isolation of the aldehyde. libretexts.org

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). While this reaction occurs readily for β-keto acids, the decarboxylation of α-amino acid derivatives like 3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid typically requires specific conditions. masterorganicchemistry.com

One notable pathway is the Barton decarboxylation, a radical-based method. wikipedia.org This process involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester), which then undergoes radical-initiated decomposition upon heating in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride) to yield the decarboxylated product, 3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine (B8389632). wikipedia.org Additionally, decarboxylation of benzoxazines containing carboxylic acid groups has been observed to occur under thermal stress, for instance, during polymerization processes, which can affect the properties of the resulting material. researchgate.net

Modifications and Functionalization of the Oxazine Ring

The oxazine ring itself presents opportunities for further chemical modification, primarily at the nitrogen atom and the carbon atoms of the heterocyclic ring.

The secondary amine (N-H) at the 4-position of the oxazine ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. It is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent is crucial to control the reaction and avoid side products.

N-Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is commonly performed using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to scavenge the acidic byproduct. N-acylation can significantly alter the electronic properties and chemical stability of the oxazine ring.

Table 3: N-Functionalization of the Oxazine Ring
ReactionReagent TypeTypical ReagentsProduct
N-AlkylationAlkylating AgentAlkyl halides (e.g., CH₃I, BnBr)4-Alkyl-3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid derivative
N-AcylationAcylating AgentAcyl chlorides (e.g., CH₃COCl), Acid Anhydrides (e.g., (CH₃CO)₂O)4-Acyl-3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid derivative

Oxidation of the oxazine ring can lead to the formation of oxo-derivatives, also known as benzoxazinones. A common transformation is the oxidation at the C-2 or C-3 position. The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b] rasayanjournal.co.innih.govoxazine derivatives has been reported, indicating that this is a feasible transformation. nih.govvibrantpharma.comsigmaaldrich.com For instance, the compound (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] rasayanjournal.co.innih.govoxazine-8-carboxamide was identified as a potent inhibitor of the PARP1 enzyme, highlighting the significance of this class of oxidized derivatives. nih.gov The synthesis of such compounds can involve various strategies, including the condensation of salicylamide (B354443) with aldehydes and ketones to form related 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. rsc.org Direct oxidation of the pre-formed 3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine ring could potentially be achieved using a range of oxidizing agents that target benzylic C-H bonds.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo-Fused Ring

The benzene (B151609) ring of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid moiety is susceptible to electrophilic aromatic substitution. The heteroatom-containing ring influences the regioselectivity of these reactions. The ether oxygen atom and the nitrogen atom both possess lone pairs of electrons that can be donated to the aromatic ring, thereby activating it towards electrophilic attack. This activation is generally directed to the ortho and para positions relative to the activating groups. Consequently, substitution is expected to occur predominantly at the 6- and 8-positions of the benzoxazine (B1645224) ring system.

Detailed studies on the direct electrophilic substitution of 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid are not extensively documented. However, the reactivity of closely related (2H)-1,4-benzoxazin-3(4H)-ones provides significant insights into the expected outcomes. For instance, the bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-one have been described, showing substitution primarily at the 6- and 7-positions, with dinitration occurring at the 6- and 8-positions researchgate.net.

Electrophilic Halogenation and Nitration

The halogenation and nitration of the benzoxazine ring are typical electrophilic aromatic substitution reactions. The conditions for these reactions on (2H)-1,4-benzoxazin-3(4H)-one and its derivatives have been established researchgate.net. It is anticipated that 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid would undergo similar transformations.

ReactionReagents and ConditionsMajor ProductsReference
BrominationBr₂ in acetic acid6-Bromo and 7-Bromo derivatives researchgate.net
NitrationHNO₃/H₂SO₄6-Nitro and 7-Nitro derivatives researchgate.net
DinitrationHNO₃/H₂SO₄ (harsher conditions)6,8-Dinitro derivative researchgate.net

Sulfonation

Sulfonation of the aromatic ring can also be achieved. For example, 4-acetyl-3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-6-sulfonyl chloride has been synthesized, indicating that sulfonation at the 6-position is a feasible transformation glpbio.combldpharm.com. The generation of sulfonated benzo[d] organic-chemistry.orgglpbio.comoxazines (an isomeric system) has also been reported, further supporting the susceptibility of the benzoxazine core to this type of reaction researchgate.net.

Palladium-Catalyzed C-H Functionalization

Modern synthetic methods, such as palladium-catalyzed C-H functionalization, offer a powerful tool for the selective substitution of the benzoxazine core. These reactions often proceed via an electrophilic palladation mechanism and allow for the introduction of various functional groups onto the aromatic ring nih.govmsu.edu.

Nucleophilic aromatic substitution on the unsubstituted benzo-fused ring of 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid is generally challenging due to the electron-rich nature of the aromatic ring. However, if the ring is substituted with strong electron-withdrawing groups, such as a nitro group, it can become susceptible to nucleophilic attack. A well-known intramolecular variant of this reaction is the Smiles rearrangement, which has been utilized in the synthesis of 2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazin-3(4H)-one derivatives nih.gov. This rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring.

Ring-Opening and Rearrangement Processes

The heterocyclic ring of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid moiety can undergo ring-opening and rearrangement reactions under specific conditions. These transformations are often promoted by acid or base catalysis.

Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements of related benzopyran and benzofuran spirodienones have been reported, which proceed through the migration of an aralkyl group rsc.org. These findings suggest that under acidic conditions, the oxazine ring of 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid could potentially undergo similar skeletal reorganizations.

Ring-Opening Reactions

The synthesis of N-acyl carbazoles, phenoxazines, and acridines from cyclic diaryliodonium salts can proceed through a ring-opening/intramolecular coupling cascade beilstein-journals.org. This type of transformation highlights the potential for the oxazine ring to be opened and subsequently reclosed to form different heterocyclic systems. While this specific reaction has not been reported for 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid, it demonstrates a plausible reactive pathway for related structures.

Furthermore, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines can be achieved through a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by an intramolecular cyclization organic-chemistry.org. This synthetic route involves a ring-opening step as a key transformation.

The reactivity of the 3,4-dihydro-2H-benzo[b] organic-chemistry.orgorganic-chemistry.orgoxazine-3-carboxylic acid moiety is rich and varied, offering opportunities for the synthesis of a wide range of derivatives. While specific studies on this exact molecule are limited, the reactivity of closely related analogs provides a solid foundation for predicting its chemical behavior in electrophilic and nucleophilic aromatic substitution, as well as in ring-opening and rearrangement processes.

Systematic Structural Modification and Analog Design Based on the Benzo 1 2 Oxazine Scaffold

Rational Design Principles for Targeted Derivatives

The rational design of derivatives based on the 3,4-dihydro-2H-benzo nih.govdoi.orgoxazine (B8389632) scaffold is guided by established principles of medicinal chemistry aimed at optimizing drug-like properties and enhancing biological activity. mdpi.com Key strategies include structure-activity relationship (SAR) studies and computational modeling to inform the design of novel analogs with improved potency and selectivity. nih.gov

Bioinspired design represents another powerful strategy, where functional motifs from natural products are incorporated into the benzoxazine (B1645224) framework. For instance, the incorporation of catechol groups, inspired by mussel adhesive proteins, has been explored to enhance the adhesive properties of benzoxazine-based materials, a principle that can be adapted for improving interactions with biological targets. nih.gov

The overarching goal of these rational design principles is to achieve a balance of multiple advantageous properties, which can range from enhanced thermal and flame-retardant properties in materials science applications to improved efficacy and selectivity for specific biological targets in drug discovery. ssrn.com The inherent molecular design flexibility of the benzoxazine scaffold makes it particularly amenable to these targeted design approaches. researchgate.net

Design PrincipleApplication to Benzoxazine ScaffoldDesired Outcome
Structure-Activity Relationship (SAR) Studies Systematic modification of substituents at various positions (N-4, benzo ring, C2/C3) to understand their impact on biological activity. nih.govIdentification of key structural features responsible for potency and selectivity, leading to optimized lead compounds.
Bioinspired Design Incorporation of functional groups from natural products (e.g., catechols) into the benzoxazine core. nih.govEnhanced binding affinity, improved biocompatibility, or novel mechanisms of action.
Computational Modeling In silico docking and molecular dynamics simulations to predict binding modes and affinities of designed analogs. nih.govPrioritization of synthetic targets with the highest probability of success, saving time and resources.
Privileged Scaffold Approach Utilizing the benzoxazine core as a template for designing ligands for a variety of biological targets. researchgate.netnih.govRapid generation of diverse chemical libraries with a higher likelihood of identifying bioactive compounds.

Diversification of Substituents at the Nitrogen Atom (N-4 position)

The nitrogen atom at the N-4 position of the 3,4-dihydro-2H-benzo nih.govdoi.orgoxazine ring is a critical site for structural modification, as substituents at this position can significantly influence the molecule's conformation, electronic properties, and interactions with biological targets. A wide array of substituents can be introduced at this position, leading to diverse libraries of analogs with distinct pharmacological profiles.

Common modifications at the N-4 position include the introduction of alkyl, aryl, and acyl groups. These substitutions can alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific receptors or enzymes. For example, the introduction of a 4-aryl substituent has been explored in the design of anticancer agents. mdpi.com

Furthermore, the N-4 position can be functionalized with more complex moieties to introduce specific functionalities. For instance, linking other bioactive pharmacophores to the N-4 nitrogen can lead to the development of hybrid molecules with dual or synergistic activities. The synthesis of heteronucleobase-functionalized benzoxazines, where a nucleobase is attached to the scaffold, highlights the versatility of this position for creating complex molecular architectures. rsc.org

Substituent TypeExampleRationale for IntroductionPotential Impact
Alkyl Chains Methyl, Ethyl, PropylModulate lipophilicity and steric hindrance.Can improve cell membrane permeability and alter binding pocket interactions.
Aryl Groups Phenyl, Substituted PhenylIntroduce aromatic interactions (e.g., pi-stacking) and provide vectors for further functionalization. mdpi.comCan enhance binding affinity and selectivity for specific targets.
Acyl Groups Acetyl, BenzoylModify electronic properties and hydrogen bonding capacity.May alter metabolic stability and receptor binding modes.
Heterocyclic Moieties Pyridinyl, ImidazolylIntroduce specific pharmacophoric features and improve solubility.Can lead to novel biological activities and improved pharmacokinetic profiles.
Functionalized Linkers Aminoalkyl, CarboxyalkylProvide a point of attachment for conjugation to other molecules (e.g., peptides, polymers).Enables the development of targeted drug delivery systems and bivalent ligands.

Introduction and Modification of Substituents on the Benzo Ring

The benzo ring of the 3,4-dihydro-2H-benzo nih.govdoi.orgoxazine scaffold provides another key area for structural diversification. The introduction of various substituents on the aromatic ring can profoundly impact the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity.

The nature and position of the substituents on the benzo ring are crucial. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, halogen) can alter the pKa of the molecule and its ability to participate in electronic interactions with biological targets. For instance, the presence of a fluorine atom in the meta position of the phenolic ring has been shown to facilitate polymerization reactions at lower temperatures and activate the aromatic ring for crosslinking processes. mdpi.com

The Hammett equation has been used to analyze the effect of the electronic properties of different substituents on the polymerization temperature of benzoxazine derivatives, indicating that the electronic character of these substituents can influence the reaction mechanism. doi.org This principle can be extended to the design of bioactive molecules, where the electronic nature of the substituents can be tailored to optimize interactions with a specific biological target.

SubstituentPositionElectronic EffectPotential Impact on Biological Activity
Methyl (CH3) para or metaElectron-donatingCan enhance lipophilicity and introduce steric bulk, potentially improving membrane permeability and altering binding affinity. mdpi.com
Methoxy (OCH3) para or metaElectron-donatingIncreases electron density of the aromatic ring and can act as a hydrogen bond acceptor, potentially enhancing target interactions. mdpi.com
Fluorine (F) para or metaElectron-withdrawing, ortho/para-directingCan block metabolic oxidation, improve binding affinity through fluorine-protein interactions, and alter the electronic properties of the ring. mdpi.com
Nitro (NO2) paraStrong electron-withdrawingSignificantly lowers the electron density of the ring, which can influence binding and reactivity. doi.org
Carboxylic Acid (COOH) VariesElectron-withdrawingCan act as a hydrogen bond donor/acceptor and a point of attachment for further modification, as well as influence solubility and pharmacokinetic properties. researchgate.netresearchgate.net

Elaboration at the C2 and C3 Positions of the Oxazine Ring (e.g., 2-carboxylic acid vs. 3-carboxylic acid derivatives)

The C2 and C3 positions of the oxazine ring offer further opportunities for structural modification, with the introduction of substituents at these positions impacting the stereochemistry and conformational flexibility of the scaffold. The presence of a carboxylic acid group, in particular, introduces a key functional handle that can significantly influence the properties of the molecule.

The position of the carboxylic acid group, whether at C2 or C3, is a critical design element. A 3-carboxylic acid derivative, as in the parent compound of this article, establishes a specific stereocenter and provides a defined vector for interactions with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, and its anionic form at physiological pH can engage in ionic interactions.

In contrast, a 2-carboxylic acid derivative would present a different spatial arrangement of the carboxyl group relative to the rest of the scaffold. This can lead to distinct binding modes and pharmacological profiles. The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids has been described, highlighting the chemical tractability of introducing carboxylic acid functionality at the C2 position. rsc.org

The incorporation of carboxylic acid groups into the benzoxazine structure has also been shown to catalyze the thermal curing of benzoxazine resins at lower temperatures, demonstrating the influence of this functional group on the reactivity of the scaffold. researchgate.net This catalytic effect can be relevant in biological contexts, where the carboxyl group may participate in enzyme-catalyzed reactions or influence the local chemical environment.

Position of Carboxylic AcidSynthetic AccessibilityPotential Impact on Properties
C3-Carboxylic Acid Can be derived from amino acids, providing chiral starting materials.Establishes a stereocenter, influencing conformational preferences and chiral recognition by biological targets. The carboxyl group is positioned adjacent to the nitrogen atom.
C2-Carboxylic Acid Can be synthesized through condensation reactions of salicylamide (B354443) with aldehydes and ketones. rsc.orgThe carboxyl group is positioned adjacent to the oxygen atom, leading to a different spatial orientation and potential for distinct intramolecular and intermolecular interactions.

Scaffold Hybridization and Fusion with Other Heterocycles (e.g., pyrrolo-fused, benzothiazole-fused)

Scaffold hybridization, which involves the fusion or linking of the 3,4-dihydro-2H-benzo nih.govdoi.orgoxazine core with other heterocyclic systems, is a powerful strategy for creating novel chemical entities with unique and potentially enhanced biological activities. This approach can lead to molecules with expanded chemical space, altered physicochemical properties, and the ability to interact with multiple biological targets.

The fusion of a pyrrole (B145914) ring to the benzoxazine scaffold, for example, can result in a more rigid and planar structure, which may be beneficial for binding to specific protein targets. Similarly, the incorporation of a benzothiazole (B30560) moiety can introduce additional sites for hydrogen bonding and aromatic interactions, potentially leading to improved potency and selectivity.

The synthesis of fused heterocyles derived from 2H-1,4-benzoxazin-3(4H)-ones has been reviewed, indicating that the benzoxazine scaffold can serve as a building block for more complex heterocyclic systems. researchgate.net These fused systems can exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Fused HeterocycleRationale for HybridizationPotential Biological Activities
Pyrrole Creates a more extended and rigid aromatic system.May enhance DNA intercalating properties or affinity for planar binding sites in proteins.
Benzothiazole Introduces a sulfur-containing heterocycle with known biological relevance.Can lead to compounds with anticancer, antimicrobial, or anti-inflammatory activities.
Imidazole Incorporates a versatile five-membered heterocycle capable of acting as a hydrogen bond donor and acceptor.Can improve metabolic stability and introduce new vectors for target interactions.
Triazole Introduces a 1,2,3- or 1,2,4-triazole (B32235) ring, which are common pharmacophores.Can enhance binding affinity and selectivity, and improve pharmacokinetic properties.
Pyrazine (B50134) Fusion with a pyrazine ring can lead to N-alkyl substituted pyrazino-1,4-benzoxazines with potential physiological activity. researchgate.netMay lead to novel CNS-active agents or compounds with other therapeutic applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodologies for SAR and QSAR Investigations

The investigation of SAR and QSAR for 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine (B8389632) derivatives employs a variety of computational and experimental techniques. A primary goal of these studies is to develop predictive models that can guide the synthesis of new analogues with improved activity.

QSAR Methodologies: A common approach involves developing mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For instance, in a study of 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine derivatives acting as 5-HT6 receptor antagonists, a QSAR model was developed using Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA) software. The process involved:

Conformational Analysis: Optimization of the 3D structures of the molecules using computational chemistry programs.

Descriptor Calculation: Calculation of a wide array of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters.

Model Building: Utilization of statistical methods like Stepwise Multiple Linear Regression (SMLR) and Comparative Progression-Multiple Linear Regression (CP-MLR) to select the most relevant descriptors and build the QSAR equation. jocpr.com

Model Validation: The predictive power of the generated model is rigorously assessed using techniques like leave-one-out cross-validation and by evaluating its performance on an external test set of compounds. jocpr.com

SAR Methodologies: SAR studies are often conducted through systematic chemical modifications of a lead compound. For the benzo jocpr.comijnc.iroxazine scaffold, this includes:

Synthesis of Analogues: A library of derivatives is synthesized by introducing various substituents at different positions of the benzoxazine (B1645224) ring and any associated side chains. nih.govmdpi.com

In Vitro Biological Evaluation: The synthesized compounds are tested for their activity against a specific biological target, such as a receptor or enzyme. For example, derivatives have been evaluated for their affinity for the 5-HT6 receptor, their ability to inhibit cancer cell growth, or their activity as ferroptosis inhibitors. nih.govmdpi.comnih.gov

Analysis of Trends: The biological data is then analyzed to identify trends related to the nature, position, and stereochemistry of the substituents. This helps in elucidating which structural modifications lead to an increase or decrease in biological activity. nih.gov

Impact of Substituent Nature and Stereochemistry on Biological Interactions

The biological activity of compounds containing the 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine core is highly sensitive to the nature and position of substituents on both the aromatic ring and the heterocyclic portion.

Substituent Effects: Systematic modifications have revealed key trends. For example, in a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines developed as potential anticancer agents, SAR analysis indicated that the inclusion of hydroxyl groups on the benzoxazine ring system was beneficial for biological activity. mdpi.com Furthermore, the presence of a para-amino group on an aryl substituent at the N-4 position significantly enhanced potency. mdpi.com In another study on derivatives designed as ferroptosis inhibitors, specific substitutions led to compound NYY-6a, which showed significant inhibitory activity with an EC50 value of approximately 50 nM. nih.gov

The table below summarizes the observed impact of various substituents on the biological activity of the 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine scaffold based on different research findings.

Target/ActivityScaffold PositionSubstituent TypeImpact on Activity
AnticancerBenzoxazine Ring AHydroxyl (-OH)Beneficial
AnticancerN-4 Aryl Ring Cpara-Amino (-NH2)Significant Enhancement
5-HT6 AntagonismN-4Sulfonyl group with aryl moietyHigh Affinity
Ferroptosis InhibitionMultipleSpecific substitution pattern in NYY-6aPotent Inhibition

Stereochemistry: Stereochemistry plays a critical role in the biological activity of chiral 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine derivatives. The spatial arrangement of substituents can significantly affect how a molecule binds to its biological target. Enantioselective synthesis methods are therefore crucial for producing stereochemically pure compounds, allowing for the evaluation of individual enantiomers. organic-chemistry.org For many biologically active molecules, it is common for one enantiomer to be significantly more active than the other or for the two enantiomers to have different pharmacological profiles. The development of synthetic routes that yield high enantiomeric and diastereomeric purity is essential for detailed SAR studies. organic-chemistry.org

Correlation of Molecular Descriptors with Observed Biological Activities

QSAR studies provide a quantitative basis for understanding SAR by correlating specific, calculated molecular properties (descriptors) with biological activity. A study on 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine derivatives as 5-HT6 antagonists identified several key descriptors that influence binding affinity. jocpr.com

The developed QSAR model highlighted the importance of the following descriptors:

BEHv6 (Atomic van der Waals volume): This descriptor relates to the volume of the molecule, suggesting that steric bulk at specific positions is a determinant of activity.

PW3 and PW4 (Path/Walk Ratio 3 and 4 - Randic Shape Index): These are topological descriptors that relate to the shape and branching of the molecule. Their inclusion in the model indicates that molecular shape is critical for effective receptor binding. jocpr.com

RBN (Number of Rotatable Bonds): This descriptor is related to the conformational flexibility of the molecule. The model suggests an optimal level of flexibility is required for the molecule to adopt the correct conformation for binding. jocpr.com

SPI (Superpendentic Index): This is another topological index that encodes information about the molecular structure. jocpr.com

The correlation of these descriptors with the antagonistic activity against the 5-HT6 receptor provides a rational framework for designing new derivatives. For instance, by modifying a candidate molecule to optimize its shape (PW3, PW4) and volume (BEHv6) while maintaining appropriate flexibility (RBN), chemists can rationally design compounds with potentially higher binding affinity. jocpr.com

The table below illustrates the types of molecular descriptors and their significance in a QSAR model for 5-HT6 antagonists based on the benzo jocpr.comijnc.iroxazine scaffold. jocpr.com

DescriptorDescriptor TypeSignificance in Model
BEHv6GeometricalRelates to molecular volume and steric interactions.
PW3, PW4TopologicalRelates to molecular shape and branching.
RBNConstitutionalIndicates molecular flexibility.
SPITopologicalEncodes information about the overall molecular structure.

Identification of Key Pharmacophoric Features within the Benzojocpr.comijnc.iroxazine Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. SAR and QSAR studies on 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine derivatives have helped to identify the key pharmacophoric features responsible for their various biological activities.

For antagonists of the 5-HT6 receptor, the essential pharmacophoric elements derived from the benzo jocpr.comijnc.iroxazine scaffold generally include:

A Basic Nitrogen Atom: This feature is common to many aminergic GPCR ligands and is typically involved in a crucial ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor's binding pocket. In many active derivatives, this basic center is located in a side chain attached to the nitrogen at the N-4 position of the oxazine ring.

An Aromatic Region: The fused benzene (B151609) ring of the benzo jocpr.comijnc.iroxazine core often engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues within the receptor.

A Hydrogen Bond Acceptor: The oxygen atom within the oxazine ring can serve as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues in the binding site.

Aromatic/Hydrophobic Moiety: An additional aromatic group, often attached to the N-4 position via a sulfonyl linker, is a common feature in high-affinity 5-HT6 antagonists. This group explores a further hydrophobic pocket within the receptor, contributing significantly to binding affinity. nih.gov

These features constitute a general pharmacophore model that can be used in virtual screening campaigns to identify novel compounds with the potential to act on a specific target or to guide the design of new derivatives based on the 3,4-dihydro-2H-benzo jocpr.comijnc.iroxazine scaffold. jocpr.com

Mechanistic Insights into Molecular Interactions and Biological Target Engagement Preclinical in Vitro/in Vivo Studies

Molecular Docking and Binding Mode Prediction Studies

Molecular docking studies have been instrumental in elucidating the potential binding modes of derivatives based on the 2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) scaffold with various biological targets. These computational analyses predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the specific molecular interactions that stabilize the complex.

For instance, in the context of Phosphatidylinositol 3-Kinase (PI3K) inhibition, the docking of a potent 2H-benzo[b] nih.govresearchgate.netoxazine derivative (compound 7f) into the PI3Kα active site revealed several key interactions. The analysis predicted the formation of four crucial hydrogen bonds between the inhibitor and the enzyme, which are critical for its potent activity nih.gov.

Similarly, docking studies of related 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives with the enzyme acetylcholinesterase have identified specific binding interactions. These include π–π stacking interactions between the benzothiazinone ring and the indole rings of tryptophan (Trp86, Trp286) and the phenyl ring of tyrosine (Tyr337). Hydrogen bonds were also observed with serine (Ser293) and phenylalanine (Phe295) residues mdpi.com. While on a different but related scaffold, these findings highlight the types of interactions this general structure can form within an enzyme's active site.

Further studies on other benzoxazine (B1645224) derivatives have shown that their interaction with targets like DNA can occur via minor groove binding researchgate.net. The specific interactions predicted by these in silico models are fundamental for the structure-based design of new, more potent, and selective inhibitors.

Table 1: Predicted Molecular Interactions for Benzoxazine and Related Scaffolds
Target EnzymeScaffoldKey Interacting ResiduesInteraction Type
PI3Kα2H-benzo[b] nih.govresearchgate.netoxazineNot specifiedHydrogen Bonding
Acetylcholinesterase2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-oneTrp86, Trp286, Tyr337π–π Stacking
Acetylcholinesterase2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-oneSer293, Phe295Hydrogen Bonding

Investigations of Enzyme Inhibition Mechanisms

The 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine scaffold has been identified as a promising framework for the development of multi-isoform PI3K inhibitors nih.gov. The PI3K signaling pathway is a critical regulator of cell proliferation and survival, and its abnormal activation is a hallmark of various cancers nih.gov.

Research into a series of compounds featuring the 2H-benzo[b] nih.govresearchgate.netoxazine scaffold has led to the identification of potent PI3Kα inhibitors. One particular derivative, compound 7f, demonstrated significant antiproliferative activity against several cancer cell lines nih.gov. Further mechanistic studies showed that this compound could effectively decrease the levels of phospho-Akt (T308) in a dose-dependent manner, confirming its inhibitory effect on the PI3K signaling pathway in a cellular context nih.gov. The potent enzymatic inhibition is attributed to key hydrogen bonding interactions within the PI3Kα active site, as predicted by molecular docking nih.gov.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the treatment of Alzheimer's disease mdpi.com. While research on the exact "3,4-Dihydro-2H-benzo nih.govresearchgate.netoxazine-3-carboxylic acid" is limited in this area, studies on structurally similar compounds provide valuable insights.

A series of novel derivatives based on the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold were designed and evaluated as AChE inhibitors. These compounds, which are structurally analogous to the benzoxazine core, showed effective in vitro inhibition of the AChE enzyme mdpi.com. Docking studies revealed that the benzothiazinone ring fits into the enzyme's active site, forming π–π interactions with the indole ring of Trp286 and the phenyl ring of Tyr337. Additionally, hydrogen bonds with residues such as Ser293 and Phe295 were identified as crucial for binding and inhibition mdpi.com. These findings suggest that the benzoxazine scaffold could similarly be oriented to interact with key residues in the AChE active site.

Dihydroxyacid dehydratase (DHAD) is a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) and represents a potential target for herbicides researchgate.netnih.gov. While direct inhibition by 3,4-Dihydro-2H-benzo nih.govresearchgate.netoxazine-3-carboxylic acid has not been detailed, related benzoxazinone (B8607429) derivatives have been designed to target this enzyme.

Structural analysis of DHAD suggests that inhibitor binding relies on two critical types of interactions: coordination with the enzyme's iron-sulfur cluster and hydrophobic interactions with key amino acid residues, specifically Tyrosine (Tyr215) and Phenylalanine (Phe181) researchgate.netnih.gov. Based on this model, novel benzoxazinone derivatives were synthesized and evaluated. One compound, designated 4bb, demonstrated effective inhibition of DHAD in vitro, with a stronger binding affinity for DHAD than for another enzyme in the BCAA pathway, AHAS researchgate.netnih.gov. This confirms that the benzoxazine-related ring system can serve as a structural basis for the development of DHAD inhibitors.

Table 2: In Vitro Binding Affinity of Benzoxazinone Derivative 4bb
CompoundTarget EnzymeBinding Affinity (Kd)
4bbDihydroxyacid Dehydratase (DHAD)83.18 μM
4bbAcetohydroxyacid Synthase (AHAS)132.70 μM

Receptor Antagonism and Agonism Studies

Derivatives of the 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine structure have been investigated for their potential in cardiovascular therapy, specifically as antagonists of the thromboxane A2 (TXA2) receptor. The TXA2 receptor plays a crucial role in platelet aggregation and vasoconstriction.

A novel series of 3,4-dihydro-2H-benzo nih.govresearchgate.netoxazin-8-yloxyacetic acid derivatives were discovered to be potent agents that block the TXA2 receptor nih.gov. The research detailed the synthesis, structure-activity relationship, and the in vitro, ex vivo, and in vivo pharmacology of these compounds. The findings from these preclinical studies identified these derivatives as promising candidates for new anti-thrombotic treatments nih.gov. Their mechanism involves direct antagonism at the TXA2 receptor, thereby inhibiting its pro-aggregatory and vasoconstrictive signaling pathways.

Prostacyclin Receptor Agonism

Derivatives of 3,4-dihydro-2H-benzo nih.govnih.govoxazine have been investigated as potent agents that activate the prostacyclin (PGI2) receptor. A study focused on a series of 3,4-dihydro-2H-benzo nih.govnih.govoxazin-8-yloxyacetic acid derivatives identified them as potent dual-acting agents, functioning as both thromboxane A2 (TXA2) receptor antagonists and prostacyclin receptor agonists. nih.gov The engagement with the prostacyclin receptor is a key mechanism for potential antithrombotic and cardiovascular applications. One promising compound from this series, 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo nih.govnih.govoxazin-8-yloxyacetic acid N-methyl-D-glucamine salt, demonstrated significant activity in preclinical pharmacology studies. nih.gov This dual action represents a sophisticated molecular mechanism for modulating pathways involved in platelet aggregation and vascular tone.

Serotonin (B10506) (5-HT2) Receptor Antagonism (for related analogues)

While specific data on 3,4-Dihydro-2H-benzo nih.govnih.govoxazine-3-carboxylic acid as a serotonin 5-HT2 receptor antagonist is limited, related analogues based on the 3,4-dihydro-2H-benzo nih.govnih.govoxazine scaffold have been extensively studied for their interaction with serotonin receptors. Research has shown that novel derivatives of this class can act as potent antagonists for other serotonin receptor subtypes, such as the 5-HT6 and 5-HT1A receptors. nih.govnih.gov For instance, one series of 3,4-dihydro-2H-benzoxazinones was identified as having high affinity for the 5-HT1A receptor, acting as antagonists, while also inhibiting serotonin reuptake. nih.govepa.govdaneshyari.com These findings highlight the versatility of the benzoxazine scaffold in targeting the serotonergic system, suggesting that structural modifications could potentially tune the selectivity towards the 5-HT2 receptor subtype.

Modulation of Ion Transporters (e.g., Na/H exchange inhibition)

Currently, specific preclinical data detailing the direct modulation of ion transporters, such as the sodium-hydrogen (Na/H) exchanger, by 3,4-Dihydro-2H-benzo nih.govnih.govoxazine-3-carboxylic acid is not extensively available in the reviewed literature. This area remains a potential field for future investigation to fully characterize the pharmacological profile of this compound class.

Antimicrobial Activity Studies (focus on molecular targets/mechanisms)

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of 3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazine-2-carboxylic acid have demonstrated notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra. asianpubs.org A series of synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 5.98 to over 30 µg/mL. asianpubs.org Molecular docking studies suggest a potential mechanism of action for these compounds. The studies revealed that the compounds could bind favorably to the active site of pantothenate synthetase (panC), an essential enzyme for bacterial growth. asianpubs.org Specifically, compounds with a lower free energy of binding (less than -9.0 Kcal/mol) in the docking studies, such as compound 5f which had a binding energy of -9.6 Kcal/mol, also showed higher potency in the in vitro antitubercular screening. asianpubs.org This suggests that the inhibition of panC could be a key molecular mechanism behind their antitubercular effects.

Another related series of 1,4-benzoxazin-2-one derivatives also showed potent activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The proposed mechanism for these analogues is the inhibition of the menaquinone-B (MenB) enzyme, which is crucial for the mycobacterial electron transport pathway and viability. nih.gov

Compound Derivative Target Organism MIC (µg/mL) Proposed Molecular Target/Mechanism
5f (a benzoxazine-2-carboxylic acid derivative)Mycobacterium tuberculosis H37Ra5.98Inhibition of pantothenate synthetase (panC) asianpubs.org
5a (a benzoxazine-2-carboxylic acid derivative)Mycobacterium tuberculosis H37Ra10.42Inhibition of pantothenate synthetase (panC) asianpubs.org
5c (a benzoxazine-2-carboxylic acid derivative)Mycobacterium tuberculosis H37Ra11.81Inhibition of pantothenate synthetase (panC) asianpubs.org
1,4-benzoxazin-2-one derivativesMycobacterium tuberculosis (including resistant strains)2 - 8Inhibition of menaquinone-B (MenB) enzyme nih.gov

Antibacterial and Antifungal Mechanisms

The broader antimicrobial activities of benzoxazine derivatives have been documented against various pathogens. ikm.org.myrasayanjournal.co.in Several series of 3,4-dihydro-benzo[e] nih.govnih.govoxazin-2-one derivatives have been tested for their antibacterial and antifungal properties. ikm.org.my These compounds have shown activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungal strains like Aspergillus niger and Fusarium oxysporum. asianpubs.orgikm.org.my

The precise molecular mechanisms for this broad-spectrum activity are still under investigation but are thought to be related to the compounds' ability to interfere with essential cellular processes in microorganisms. For some derivatives of 3,4-dihydro-2H-benzo[b] nih.govnih.gov-oxazine-2-carboxylic acid, antibacterial activity was observed against E. coli, S. aureus, P. aeruginosa, and B. subtilis, with MIC values ranging from 7-25 µg/mL for the more active compounds. asianpubs.org The structural features of the benzoxazine ring are considered crucial for these biological activities. ikm.org.mybibliotekanauki.pl

Antiarrhythmic Mechanisms in Preclinical Models

Detailed preclinical studies focusing specifically on the antiarrhythmic mechanisms of 3,4-Dihydro-2H-benzo nih.govnih.govoxazine-3-carboxylic acid are not prominent in the currently reviewed scientific literature. While the benzoxazine scaffold is explored for various cardiovascular applications, the specific molecular pathways related to antiarrhythmic effects for this particular compound have yet to be fully elucidated.

In Vitro and Ex Vivo Assays for Target Engagement and Pathway Analysis

Extensive literature searches did not yield specific preclinical in vitro or ex vivo studies detailing the target engagement and pathway analysis for the chemical compound 3,4-Dihydro-2H-benzo rasayanjournal.co.inrsc.orgoxazine-3-carboxylic acid.

While research has been conducted on the broader class of 3,4-dihydro-2H-benzo rasayanjournal.co.inrsc.orgoxazine derivatives, showcasing a range of biological activities, data focusing solely on the 3-carboxylic acid derivative is not publicly available in the reviewed scientific literature. Studies on related compounds have explored their potential as antimicrobial agents and antagonists for receptors such as the 5-HT6 receptor. rasayanjournal.co.innih.gov However, these findings are specific to the derivatives synthesized and tested in those studies and cannot be directly extrapolated to 3,4-Dihydro-2H-benzo rasayanjournal.co.inrsc.orgoxazine-3-carboxylic acid.

Further research, including specific binding assays, enzyme inhibition studies, and cellular pathway analyses, would be required to elucidate the molecular interactions and biological targets of 3,4-Dihydro-2H-benzo rasayanjournal.co.inrsc.orgoxazine-3-carboxylic acid. Without such dedicated studies, a detailed and scientifically accurate account of its mechanistic insights remains unavailable.

Computational and Theoretical Chemistry Applications in 3,4 Dihydro 2h Benzo 1 2 Oxazine Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine-3-carboxylic acid and its analogs.

Density Functional Theory (DFT) for Structure Characterization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other spectroscopic properties of benzoxazine (B1645224) derivatives with a high degree of accuracy.

Recent studies on 1,4-benzoxazine derivatives have utilized DFT calculations to corroborate data from X-ray crystallography researchgate.net. These theoretical approaches can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecular architecture. Furthermore, DFT is employed to explore the energetic landscape of these molecules, determining the relative stabilities of different isomers and conformations. For instance, theoretical calculations have been used to investigate the reactivity and stability of various oxazine (B8389632) derivatives, ranking them based on their computed energetic properties ekb.eg. This information is crucial for understanding their potential for chemical transformations and their persistence under various conditions.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also readily calculated using DFT. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and more reactive.

Below is a hypothetical data table illustrating the kind of structural and energetic parameters that can be obtained from DFT calculations for a generic 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine derivative.

ParameterCalculated Value
Total Energy (Hartree)-685.1234
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.58
HOMO-LUMO Gap (eV)4.67
Dipole Moment (Debye)2.15

Reaction Mechanism Elucidation using DFT

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involved in the synthesis of 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazines. While specific DFT studies on the synthesis of the carboxylic acid derivative are not abundant, the principles can be applied to the known synthetic routes. These routes often involve steps like N-alkylation, cyclization, and condensation reactions.

By modeling the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This allows for a detailed understanding of the reaction pathway and can help in optimizing reaction conditions such as temperature, catalyst, and solvent to improve yields and selectivity. For example, in a multi-step synthesis, DFT can be used to determine the most energetically favorable pathway, guiding synthetic chemists in their experimental design.

Some established synthetic strategies for the 3,4-dihydro-2H-benzo[b] ekb.egnih.govoxazine scaffold include:

Lewis acid-catalyzed ring-opening of activated aziridines followed by intramolecular C-N cyclization organic-chemistry.org.

Palladium-catalyzed tandem allylic amination/oxa-Michael addition organic-chemistry.org.

Enantioselective desymmetrization of prochiral oxetanes catalyzed by a chiral phosphoric acid organic-chemistry.org.

DFT could be applied to each of these reaction types to model the key bond-forming and bond-breaking events, providing a deeper understanding of the factors controlling the reaction's outcome.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine research, MD simulations are instrumental in understanding how these molecules interact with biological targets, such as proteins and enzymes.

Once a potential binding pose of a benzoxazine derivative to a target protein is identified, often through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. These simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adapt to each other's presence. Key information that can be extracted from MD simulations includes:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the binding.

Interaction Analysis: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, and how these interactions evolve over time.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity.

For example, MD simulations have been successfully used to confirm the stability of complexes between various heterocyclic compounds and their protein targets, revealing consistent ligand-protein interactions throughout the simulation.

Virtual Screening and In Silico Drug Discovery Workflows

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Derivatives of 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine have been identified as promising scaffolds for the development of new therapeutic agents through such in silico approaches.

A typical virtual screening workflow involving benzoxazine derivatives might include the following steps:

Target Identification and Preparation: A biologically relevant protein target is selected, and its three-dimensional structure is obtained, often from the Protein Data Bank (PDB). The protein structure is then prepared for docking, which may involve adding hydrogen atoms, assigning protonation states, and defining the binding site.

Ligand Library Preparation: A library of 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine derivatives is created or obtained from chemical databases. The ligands are prepared by generating their 3D conformations and assigning appropriate chemical properties.

Molecular Docking: The ligand library is docked into the binding site of the target protein using specialized software. The docking program samples a large number of possible orientations and conformations of each ligand within the binding site and scores them based on their predicted binding affinity.

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" for further investigation. These hits may be subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, before being synthesized and tested experimentally.

This approach has been successfully applied to identify benzoxazine derivatives as inhibitors of various enzymes, demonstrating the power of virtual screening in accelerating the drug discovery process.

Conformation Analysis and Stereochemical Assignment from Theoretical Models

The biological activity of a molecule is often highly dependent on its three-dimensional shape, or conformation. For flexible molecules like 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine-3-carboxylic acid, which contains a non-aromatic oxazine ring, understanding the accessible conformations is crucial.

The 3,4-dihydro-2H-1,4-oxazine ring can adopt several non-planar conformations, often described as half-chair or boat-like conformations. Theoretical models, primarily based on quantum chemical calculations, can be used to perform a systematic conformational analysis. This involves identifying all low-energy conformations and determining their relative stabilities. The results of such an analysis can help to explain the observed biological activity and guide the design of new analogs with improved properties.

Furthermore, when stereocenters are present in the molecule, as is the case for 3,4-Dihydro-2H-benzo[b] ekb.egnih.govoxazine-3-carboxylic acid at the C3 position, theoretical models can be used to aid in the assignment of the absolute stereochemistry. By calculating theoretical spectroscopic properties, such as NMR chemical shifts or vibrational circular dichroism (VCD) spectra, for each possible stereoisomer and comparing them to the experimental data, the correct stereochemical configuration can be determined. This is particularly valuable when crystallographic data is unavailable.

Advanced Analytical Characterization Techniques for 3,4 Dihydro 2h Benzo 1 2 Oxazine 3 Carboxylic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 3,4-Dihydro-2H-benzo[b]oxazine-3-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of the molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzo[b]oxazine ring typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The proton at the chiral center (C3) and the protons of the methylene group (C2) would show distinct signals. The N-H proton of the oxazine (B8389632) ring and the carboxylic acid O-H proton are also observable, often as broad signals that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically downfield, typically resonating above δ 170 ppm. The aromatic carbons show signals in the δ 110-150 ppm region. The aliphatic carbons, C2 and C3, would be found in the upfield region of the spectrum. The combination of ¹H and ¹³C NMR data is often sufficient for initial structural confirmation.

¹H NMR - Predicted Chemical Shifts (δ ppm) ¹³C NMR - Predicted Chemical Shifts (δ ppm)
Aromatic Protons: 6.5 - 7.5 (m)Carboxylic Acid (C=O): >170
C3-H: ~4.5 (dd)Aromatic Carbons (C-O, C-N): 140-150
C2-H₂: ~3.5-4.0 (m)Aromatic Carbons (C-H): 110-130
N-H: Variable, broadC3: ~55-65
COOH: Variable, broadC2: ~45-55

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,4-Dihydro-2H-benzo[b]oxazine-3-carboxylic acid is expected to show several characteristic absorption bands.

The most prominent feature would be a very broad absorption band for the O–H stretch of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid group results in a strong, sharp band between 1760-1690 cm⁻¹. The N-H stretch of the secondary amine in the oxazine ring is expected around 3400-3300 cm⁻¹. Aromatic C–H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups appear just below 3000 cm⁻¹. Additionally, C–O and C–N stretching vibrations can be found in the fingerprint region (1300-1000 cm⁻¹).

Functional Group Characteristic IR Absorption (cm⁻¹)
Carboxylic Acid O-H Stretch3300 - 2500 (Broad)
Amine N-H Stretch3400 - 3300
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Carboxylic Acid C=O Stretch1760 - 1690 (Strong)
Aromatic C=C Stretch1600 - 1450
C-O Stretch1320 - 1210

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, allowing for the unambiguous determination of the molecular formula (C₉H₉NO₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 3,4-Dihydro-2H-benzo[b]oxazine-3-carboxylic acid, common fragmentation pathways under electron impact (EI) ionization would likely involve the loss of the carboxylic acid group (a loss of 45 Da) or the loss of water (a loss of 18 Da). Cleavage of the oxazine ring can also occur, leading to characteristic fragment ions that help to confirm the core structure. Analysis of these fragmentation patterns serves as a confirmation of the structure elucidated by NMR.

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺179Molecular Ion
[M - H₂O]⁺161Loss of water
[M - COOH]⁺134Loss of the carboxylic acid group
[M - HCOOH]⁺133Loss of formic acid

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is uniquely capable of establishing the absolute stereochemistry of the chiral center at the C3 position. For a chiral molecule like 3,4-Dihydro-2H-benzo[b]oxazine-3-carboxylic acid, crystallographic analysis of a single enantiomer (or a derivative with a known chiral auxiliary) allows for the unambiguous assignment of its R or S configuration.

Chromatographic Methods for Purity Assessment and Chiral Resolution (e.g., HPLC, UPLC, Chiral Chromatography)

Chromatographic techniques are essential for assessing the purity of 3,4-Dihydro-2H-benzo[b]oxazine-3-carboxylic acid and for separating its enantiomers.

HPLC and UPLC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are routinely used to determine the purity of the compound. A reversed-phase method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), would effectively separate the target compound from impurities. The purity is assessed by the relative area of the main peak in the chromatogram.

Chiral Chromatography: Since the molecule contains a stereocenter at C3, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. This is most commonly achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral pharmaceuticals. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific CSP are critical for achieving baseline resolution of the two enantiomers. This separation is crucial for studying the properties and activity of each individual enantiomer.

Technique Stationary Phase Example Mobile Phase Example Purpose
HPLC/UPLCC18 (Reversed-Phase)Water/Acetonitrile + 0.1% Formic AcidPurity Assessment
Chiral HPLCPolysaccharide-based (e.g., Amylose or Cellulose derivative)Heptane/Isopropanol (Normal Phase) or Acetonitrile/Methanol (Polar Organic)Enantiomeric Separation and Quantification

Strategic Importance of the Benzo 1 2 Oxazine Scaffold in Chemical Biology and Preclinical Drug Discovery

Role as a Privileged Scaffold for Designing Bioactive Molecules

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. The benzooxazine structure is widely considered one of the most important privileged scaffolds. Its inherent structural features, including a fused benzene (B151609) ring and an oxazine (B8389632) ring, provide a rigid yet modifiable backbone that can be tailored to interact with a diverse array of proteins and enzymes.

The introduction of this privileged fragment into a molecule can confer pharmacological activity. Compounds bearing the benzooxazine moiety have demonstrated a remarkable breadth of biological activities. Extensive research has documented their efficacy as:

Antimicrobial agents: Exhibiting activity against various strains of bacteria.

Anticancer agents: Showing potential in cancer therapeutics.

Anti-inflammatory compounds

Antitubercular agents

Antioxidants

Antiviral, anticonvulsant, and antimalarial agents

This wide range of activities has prompted medicinal chemists to extensively design and synthesize novel benzooxazine derivatives in the search for new therapeutic candidates with enhanced biological properties. The versatility and multiple modification sites of the scaffold make it an invaluable building block in the development of new drugs.

Lead Compound Identification and Optimization Strategies

A critical phase in drug discovery is the identification of a "lead compound"—a molecule with promising activity against a specific biological target that can be chemically modified to enhance its therapeutic properties. The benzooxazine scaffold has served as the foundation for numerous lead compounds.

One notable strategy involves designing derivatives for specific targets based on known structural requirements. For instance, N-(3-oxo-3,4-dihydro-2H-benzooxazine-7-carbonyl)guanidine was designed as a new lead compound for potent inhibitors of the Na/H exchanger, a target for treating ischemia-reperfusion injury. A quantitative structure-activity relationship (QSAR) study of its derivatives revealed that the size of substituents at the 2- and 4-positions of the benzoxazine (B1645224) ring was directly related to its inhibitory activity. This optimization led to compounds with significantly improved potency.

Inhibitory Activity of N-(3-oxo-3,4-dihydro-2H-benzooxazine-7-carbonyl)guanidine Derivatives
CompoundSubstituent (Position 2)Substituent (Position 4)IC₅₀ (µM)
3q(R,S)-EthylIsopropyl0.036
3r(R)-EthylIsopropyl0.053
3s(S)-EthylEthyl0.063
3t(R,S)-EthylEthyl0.073

In cancer research, a library of 2H-benzo[b]oxazine derivatives was synthesized and screened for activity against cancer cells under hypoxic (low oxygen) conditions, a common feature of solid tumors. From this screening, specific compounds were identified that selectively inhibit hypoxic cancer cell growth while sparing normal cells. One such compound, despite having a relatively high IC₅₀ value of 87 ± 1.8 μM in hypoxic conditions, was deemed an ideal candidate for lead optimization due to its crucial feature of being non-toxic to cells in normal oxygen conditions.

Cytotoxicity of Lead 2H-benzo[b]oxazine Derivatives
CompoundConditionTargetIC₅₀
Compound 10HypoxicHepG2 Cells87 ± 1.8 µM
Compound 10NormoxicHepG2 Cells>600 M
Compound 11HypoxicHepG2 Cells10 ± 3.7 µM
Compound 11NormoxicHepG2 Cells>1 mM

More recently, a series of benzo[b]oxazine derivatives were synthesized and evaluated as inhibitors of ferroptosis, a form of programmed cell death linked to diseases like acute organ injury. The lead compound, NYY-6a, showed significant inhibitory activity with an EC₅₀ value of approximately 50 nM and was found to function as a radical-trapping antioxidant. This discovery positions NYY-6a as a promising lead for further investigation into treatments for ferroptosis-related conditions.

Contributions to Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target. These initial low-affinity hits then serve as starting points for building more potent and selective drug candidates through structure-guided design. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules.

While specific, published FBDD campaigns centered on 3,4-Dihydro-2H-benzooxazine-3-carboxylic acid are not extensively documented, the inherent characteristics of the benzooxazine scaffold make it a highly suitable candidate for such approaches. The "rule-of-three," a set of guidelines for ideal fragments, suggests properties like a molecular weight under 300 Da, which aligns well with the core benzoxazine structure.

The rigid, bicyclic nature of the benzooxazine core provides a well-defined shape for binding into protein pockets, while its multiple, synthetically accessible points for modification offer clear vectors for fragment elaboration. Medicinal chemists can use FBDD to identify how a simple benzoxazine fragment orients itself within a target's binding site. Subsequently, they can "grow" the fragment by adding functional groups at key positions to improve binding affinity and selectivity, ultimately developing a potent lead compound.

Potential Applications in Agrochemical and Advanced Material Sciences

The utility of the benzooxazine scaffold extends beyond pharmaceuticals into other scientifically and commercially important fields.

Agrochemicals: The search for new and effective herbicides, fungicides, and insecticides is a constant effort in agriculture. The benzooxazine scaffold is present in naturally occurring compounds with significant phytotoxicity. For example, certain cereal crops produce benzoxazinones like DIBOA and DIMBOA, which degrade into highly phytotoxic compounds that can prevent the growth of weeds.

Inspired by these natural products, researchers have designed and synthesized novel 1,4-benzoxazin-3-one derivatives and evaluated their antifungal activity against various plant pathogens. Several of these synthetic compounds demonstrated notable inhibitory effects. For instance, compound 5r showed potent activity against Phytophthora infestans (late blight) with an EC₅₀ value of 15.37 μg/mL, outperforming the commercial fungicide hymexazol. The stable and easily modifiable structure of related scaffolds like benzoxazole has also made them important in the discovery of new agrochemicals.

Antifungal Activity of Lead 1,4-Benzoxazin-3-one Derivatives
CompoundPathogenEC₅₀ (µg/mL)
5lGibberella zeae20.06
5oGibberella zeae23.17
5pCapsicum wilt26.76
5qPellicularia sasakii26.66
5rPhytophthora infestans15.37
Hymexazol (Standard)Gibberella zeae40.51
Hymexazol (Standard)Phytophthora infestans18.35

Advanced Materials: In material science, benzoxazine monomers are precursors to a class of high-performance thermosetting resins known as polybenzoxazines (PBZ). These polymers are formed through the ring-opening polymerization of benzoxazine monomers and are attracting significant attention due to their exceptional properties.

Key characteristics of polybenzoxazines include:

High thermal stability and heat resistance

Excellent mechanical properties

Flexible molecular design

High char yield and good flame retardancy

Low dielectric constant

Minimal volumetric change during polymerization

These attributes make PBZs suitable for demanding applications in the aerospace and electronics industries. They are used to create advanced carbon materials, such as films, foams, nanofibers, and aerogels, which can be tailored for specific functions like energy storage (electrodes), gas adsorption, and catalysts. Furthermore, functionalized PBZs are being developed for advanced coatings with properties such as superhydrophobicity, anti-corrosion, and self-cleaning.

Future Research Trajectories and Emerging Methodologies for 3,4 Dihydro 2h Benzo 1 2 Oxazine 3 Carboxylic Acid

Development of Highly Efficient and Sustainable Synthetic Pathways

The future synthesis of 3,4-Dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid and its derivatives is increasingly geared towards green and sustainable chemistry principles. Traditional multi-step syntheses are often hampered by low yields, the use of hazardous reagents, and the generation of significant waste. Modern approaches aim to overcome these limitations through innovative, eco-friendly strategies.

Key future directions include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and simplify workup processes. For the related 3-aryl-2H-benzo[b] rasayanjournal.co.innih.govoxazin-2-one scaffold, microwave-assisted nucleophilic aromatic substitution (SNAr) has been shown to produce good yields (55% to 82%) in just 7 to 12 minutes. nih.gov

Metal-Free Catalysis: Avoiding the use of heavy metal catalysts is a core tenet of sustainable synthesis, as it prevents toxic metal contamination in the final products and the environment. nih.gov The development of metal-free C-C and C-N bond-forming reactions will be crucial.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, known as a one-pot reaction, improves efficiency by avoiding the isolation and purification of intermediates. researchgate.netresearchgate.net This minimizes solvent usage and maximizes yield. researchgate.net

Eco-Friendly Solvents: The use of non-volatile and recyclable solvents, such as Brønsted acidic ionic liquids, has been shown to be effective for the green synthesis of related benzoxazine (B1645224) structures, affording excellent yields in short reaction times. researchgate.netresearchgate.net

Synthesis StrategyKey AdvantagesRelevance to Target Compound
Microwave-Assisted SynthesisReduced reaction time, increased yieldsApplicable for cyclization and functionalization steps.
Metal-Free CatalysisAvoids toxic metal contamination, environmentally benignCrucial for sustainable cross-coupling reactions. nih.gov
One-Pot ReactionsHigh efficiency, reduced waste and solvent useStreamlines synthesis from basic precursors. researchgate.net
Green Solvents (e.g., Ionic Liquids)Recyclable, non-volatile, can act as catalystsEnhances the environmental profile of the synthesis. researchgate.net

Exploration of Novel Derivatization and Functionalization Strategies

The carboxylic acid group and the secondary amine in the 3,4-Dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid scaffold are prime sites for derivatization, allowing for the creation of extensive compound libraries with diverse physicochemical properties.

Future research will likely focus on:

Amide Bond Formation: Coupling the carboxylic acid with a wide range of amines to form amides is a standard yet powerful strategy. This approach is used to attach the scaffold to other pharmacophores or amino acids, potentially creating peptidomimetic structures for specific biological targets. beilstein-journals.orgnih.gov

N-Functionalization: The nitrogen at the 4-position can be functionalized through reactions like arylation or alkylation. The Buchwald-Hartwig cross-coupling reaction, for instance, has been successfully used to prepare novel 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines, demonstrating a robust method for introducing aromatic diversity at this position. mdpi.com

Benzene (B151609) Ring Substitution: Modifying the aromatic ring with various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) can fine-tune the electronic properties and lipophilicity of the molecule, which is critical for modulating biological activity and pharmacokinetic profiles.

Stereoselective Synthesis: For derivatives with chiral centers, developing enantioselective synthetic methods is essential, as different enantiomers can exhibit vastly different biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of novel compounds before they are synthesized, saving time and resources. nih.gov

Emerging applications in the context of 3,4-Dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate specific structural features of benzoxazine derivatives with their biological activity. mdpi.com This allows for the rational design of more potent compounds.

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify promising candidates for synthesis. Molecular docking studies, for example, have been used to predict the antibacterial potential of related benzoxazinone (B8607429) derivatives by evaluating their binding affinity and interaction profiles with key bacterial enzymes. nih.gov

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage assessment helps to filter out compounds likely to fail in later developmental stages due to poor pharmacokinetics or toxicity.

Identification and Validation of New Biological Targets and Mechanisms of Action

While the benzoxazine scaffold is associated with a broad range of biological activities, future research must focus on identifying and validating specific molecular targets to understand their mechanisms of action and therapeutic potential. rasayanjournal.co.inumpr.ac.id

Promising areas for investigation include:

Neuroscience: A series of 3,4-dihydro-2H-benzo rasayanjournal.co.innih.govoxazine (B8389632) derivatives have been identified as potent 5-HT6 receptor antagonists with subnanomolar affinities and good brain penetration in rats. nih.gov This makes the 5-HT6 receptor a highly relevant target for developing treatments for cognitive disorders and other central nervous system conditions.

Infectious Diseases: The benzoxazine ring system is known to exhibit antibacterial and antifungal properties. rasayanjournal.co.in Future work should involve screening derivatives against panels of clinically relevant and drug-resistant pathogens to identify lead compounds and elucidate their mechanisms, such as enzyme inhibition or cell wall disruption.

Oncology: Various benzoxazine derivatives have shown anti-proliferative activity against cancer cell lines. mdpi.com Identifying the specific kinases, signaling pathways, or other cancer-related targets that these compounds modulate is a critical next step.

Neurodegenerative Diseases: Related sulfur-containing scaffolds (2H-benzo[b] rasayanjournal.co.innih.govthiazin-3(4H)-ones) have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. mdpi.com This suggests that 3,4-Dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid derivatives could also be designed and tested as potential AChE inhibitors.

Potential TargetTherapeutic AreaRationale
5-HT6 ReceptorNeuroscience (Cognitive Disorders)Known high-affinity antagonists exist within the same structural class. nih.gov
Bacterial EnzymesInfectious DiseasesBroad antimicrobial activity of the benzoxazine scaffold is documented. rasayanjournal.co.in
Kinases/Signaling ProteinsOncologyAnti-proliferative effects have been observed in related compounds. mdpi.com
Acetylcholinesterase (AChE)Neurodegenerative DiseasesRelated scaffolds show promise as AChE inhibitors. mdpi.com

Expansion of Applications into Underexplored Therapeutic or Industrial Areas

Beyond established pharmaceutical research, the unique chemical properties of the 3,4-Dihydro-2H-benzo rasayanjournal.co.innih.govoxazine-3-carboxylic acid scaffold could be leveraged in other therapeutic and industrial fields.

Future opportunities include:

Antiviral Agents: The structural diversity achievable through derivatization makes this scaffold a candidate for screening against a range of viral targets.

Agrochemicals: The known herbicidal and fungicidal activities of some benzoxazines suggest potential applications in agriculture. rasayanjournal.co.in Research could focus on developing selective and environmentally benign pesticides.

Materials Science: Benzoxazine structures are precursors to polybenzoxazine resins, a class of high-performance polymers used in adhesives and fiber-reinforced plastics. nih.gov While the target compound itself is not a monomer, strategic derivatization could yield novel functional monomers for creating advanced materials with tailored thermal and mechanical properties.

Q & A

Q. How should researchers validate conflicting bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Standardize assay conditions (e.g., bacterial strain, cell line, incubation time). For cytotoxicity, differentiate between specific and nonspecific effects via selectivity index (SI = IC50_{50} normal cells / IC50_{50} target cells). Cross-validate with orthogonal assays (e.g., live/dead staining vs. ATP luminescence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.